molecular formula C14H18N2O5 B10777645 2-(beta-D-Glucopyranosyl)-5-methyl-1,2,3-benzimidazole

2-(beta-D-Glucopyranosyl)-5-methyl-1,2,3-benzimidazole

Cat. No.: B10777645
M. Wt: 294.30 g/mol
InChI Key: XIJZORUYQZBFJK-UJPOAAIJSA-N
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Description

2-(Beta-D-Glucopyranosyl)-5-Methyl-1,2,3-Benzimidazole is a compound that belongs to the class of benzimidazoles, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Beta-D-Glucopyranosyl)-5-Methyl-1,2,3-Benzimidazole typically involves the glycosylation of 5-methyl-1,2,3-benzimidazole with a glucopyranosyl donor. The reaction conditions often include the use of a Lewis acid catalyst to facilitate the glycosylation process. The reaction is carried out in an anhydrous solvent, such as dichloromethane, at low temperatures to ensure high yield and selectivity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

2-(Beta-D-Glucopyranosyl)-5-Methyl-1,2,3-Benzimidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Beta-D-Glucopyranosyl)-5-Methyl-1,2,3-Benzimidazole involves its binding to the active site of glycogen phosphorylase. This binding inhibits the enzyme’s activity, thereby reducing the breakdown of glycogen into glucose. The molecular targets include specific amino acid residues in the active site of the enzyme, and the pathways involved are those related to glycogen metabolism .

Comparison with Similar Compounds

  • 2-(Beta-D-Glucopyranosyl)-5-Methyl-1,3,4-Oxadiazole
  • 2-(Beta-D-Glucopyranosyl)-5-Methyl-1,3,4-Benzothiazole

Comparison:

The uniqueness of 2-(Beta-D-Glucopyranosyl)-5-Methyl-1,2,3-Benzimidazole lies in its specific structure, which provides a distinct binding affinity and selectivity for glycogen phosphorylase, making it a valuable compound for further research and development .

Properties

Molecular Formula

C14H18N2O5

Molecular Weight

294.30 g/mol

IUPAC Name

(2R,3S,4R,5R,6S)-2-(hydroxymethyl)-6-(6-methyl-1H-benzimidazol-2-yl)oxane-3,4,5-triol

InChI

InChI=1S/C14H18N2O5/c1-6-2-3-7-8(4-6)16-14(15-7)13-12(20)11(19)10(18)9(5-17)21-13/h2-4,9-13,17-20H,5H2,1H3,(H,15,16)/t9-,10-,11+,12-,13-/m1/s1

InChI Key

XIJZORUYQZBFJK-UJPOAAIJSA-N

Isomeric SMILES

CC1=CC2=C(C=C1)N=C(N2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3C(C(C(C(O3)CO)O)O)O

Origin of Product

United States

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